2-Methylpropane-1,1-diol
CAS No.: 159806-32-3
Cat. No.: VC19118805
Molecular Formula: C4H10O2
Molecular Weight: 90.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 159806-32-3 |
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Molecular Formula | C4H10O2 |
Molecular Weight | 90.12 g/mol |
IUPAC Name | 2-methylpropane-1,1-diol |
Standard InChI | InChI=1S/C4H10O2/c1-3(2)4(5)6/h3-6H,1-2H3 |
Standard InChI Key | QOFLTGDAZLWRMJ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(O)O |
Introduction
Structural and Chemical Properties of Geminal Diols
Geminal diols, characterized by two hydroxyl groups on the same carbon, are generally less stable than vicinal diols (hydroxyls on adjacent carbons) due to steric strain and thermodynamic instability . For 2-methylpropane-1,1-diol, the presence of a methyl group on the second carbon may mitigate some instability by providing steric hindrance, though dehydration to form a carbonyl compound remains a likely degradation pathway.
Comparative Analysis with Related Diols
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2-Methylpropane-1,2-diol (CAS 558-43-0):
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2-Methyl-1,3-propanediol (CAS 150677-32-0):
The absence of data on 2-methylpropane-1,1-diol suggests limited commercial or academic interest, likely due to challenges in synthesis and stabilization.
Synthetic Routes and Challenges
While no direct methods for synthesizing 2-methylpropane-1,1-diol are documented in the provided sources, analogous pathways for related diols offer clues:
Hypothetical Synthesis Pathways
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Hydration of 2-Methylpropene:
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Reaction: CH₂=C(CH₃)₂ + H₂O → CH₂(CH₃)₂C(OH)₂
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Catalyst: Strong acids (e.g., H₂SO₄) could facilitate hydration, though geminal diols often require specialized conditions to prevent dehydration.
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Hydrolysis of Diacetates:
Industrial Feasibility
The industrial production of geminal diols is rare due to:
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Thermodynamic Instability: Tendency to dehydrate into ketones or aldehydes.
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Purification Challenges: Separation from byproducts requires advanced distillation techniques .
Physicochemical Properties (Inferred)
Based on structural analogs, 2-methylpropane-1,1-diol may exhibit:
Research Gaps and Future Directions
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Synthetic Optimization: Development of stabilization methods (e.g., steric protection or low-temperature processing).
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Thermodynamic Studies: Detailed analysis of dehydration kinetics to assess practical viability.
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Biological Screening: Exploration of antimicrobial or cryoprotective properties, as seen in vicinal diols.
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